Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)

Benzyl 3-hydroxypyrrolidine-1-carboxylate structure
95656-88-5 structure
Nom du produit:Benzyl 3-hydroxypyrrolidine-1-carboxylate
Numéro CAS:95656-88-5
Le MF:C12H15NO3
Mégawatts:221.252403497696
MDL:MFCD08061949
CID:61795
PubChem ID:560953

Benzyl 3-hydroxypyrrolidine-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • 3-Hydroxy-1-N-Cbz-pyrrolidine
    • BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE
    • 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER
    • N-CBZ-3-HYDROXYPYRROLIDINE
    • 1-Cbz-3-hydroxypyrrolidine
    • 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester
    • 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester
    • MBLJFGOKYTZKMH-UHFFFAOYSA-N
    • N-(benzyloxycarbonyl)-3-pyrrolidinol
    • N-CBZ-3-hydroxy pyrrolidine
    • Benzyl 3-hydroxy-1-pyrrolidinecarboxylate
    • N-CBZ-3-PYRROLIDINOL
    • 1-Cbz-3-hydroxy-pyrrolidine
    • 1-Pyrrolidinecarboxylicacid
    • Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)
    • N-Benzyloxycarbonyl-3-hydroxypyrrolidine
    • N-Benzyloxycarbonyl-3-pyrrolidinol
    • PB17468
    • SY002311
    • CS-W003459
    • SY002310
    • (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
    • FS-2447
    • benzyl3-hydroxypyrrolidine-1-carboxylate
    • AKOS012214203
    • Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #
    • SCHEMBL492951
    • 95656-88-5
    • DB-024709
    • 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester
    • AC-2599
    • (racemic)-N-carbobenzyloxy-3-pyrrolidinol
    • PB13059
    • MFCD08061949
    • EN300-202981
    • DTXSID30913871
    • PB23556
    • 1-benzyloxycarbonyl-3-hydroxypyrrolidine
    • SY002312
    • J-524163
    • MFCD07368258
    • Benzyl 3-hydroxypyrrolidine-1-carboxylate
    • MDL: MFCD08061949
    • Piscine à noyau: 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
    • La clé Inchi: MBLJFGOKYTZKMH-UHFFFAOYSA-N
    • Sourire: O=C(N1CC(O)CC1)OCC1C=CC=CC=1

Propriétés calculées

  • Qualité précise: 221.10519334g/mol
  • Masse isotopique unique: 221.10519334g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 16
  • Nombre de liaisons rotatives: 3
  • Complexité: 238
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 49.8
  • Le xlogp3: 1.1

Propriétés expérimentales

  • Couleur / forme: No data avaiable
  • Dense: 1.1±0.1 g/cm3
  • Point de fusion: No data available
  • Point d'ébullition: 370.7°C at 760 mmHg
  • Point d'éclair: 178℃
  • Indice de réfraction: 1.589
  • Le PSA: 49.77000
  • Le LogP: 1.32770
  • Pression de vapeur: No data available

Benzyl 3-hydroxypyrrolidine-1-carboxylate Informations de sécurité

Benzyl 3-hydroxypyrrolidine-1-carboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM109216-10g
benzyl 3-hydroxypyrrolidine-1-carboxylate
95656-88-5 95%+
10g
$74 2024-07-18
eNovation Chemicals LLC
D404042-25g
3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester
95656-88-5 97%
25g
$600 2024-06-05
Ambeed
A119384-1g
Benzyl 3-hydroxypyrrolidine-1-carboxylate
95656-88-5 95%
1g
$8.0 2025-02-26
Chemenu
CM109216-100g
benzyl 3-hydroxypyrrolidine-1-carboxylate
95656-88-5 95%+
100g
$498 2024-07-18
Ambeed
A119384-100g
Benzyl 3-hydroxypyrrolidine-1-carboxylate
95656-88-5 95%
100g
$415.0 2025-02-26
eNovation Chemicals LLC
D500919-10g
N-Cbz-3-Hydroxypyrrolidine
95656-88-5 97%
10g
$160 2024-05-24
Ambeed
A119384-5g
Benzyl 3-hydroxypyrrolidine-1-carboxylate
95656-88-5 95%
5g
$35.0 2025-02-26
Ambeed
A119384-10g
Benzyl 3-hydroxypyrrolidine-1-carboxylate
95656-88-5 95%
10g
$62.0 2025-02-26
Ambeed
A119384-25g
Benzyl 3-hydroxypyrrolidine-1-carboxylate
95656-88-5 95%
25g
$115.0 2025-02-26
TRC
B535218-2.5g
Benzyl 3-Hydroxypyrrolidine-1-carboxylate
95656-88-5
2.5g
$ 58.00 2023-04-18

Benzyl 3-hydroxypyrrolidine-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt; 2 h, rt
Référence
Preparation of Rho-associated protein kinase inhibitor
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
Référence
Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organisms
Cooper, Curt S.; Klock, Pamela L.; Chu, Daniel T. W.; Hardy, Dwight J.; Swanson, Robert N.; et al, Journal of Medicinal Chemistry, 1992, 35(8), 1392-8

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  cooled; 2 h, rt
1.2 Solvents: Water ;  rt
Référence
Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, rt
Référence
Substituted pyridines as inhibitors of DNMT1 and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether ,  Water ;  15 min, rt
Référence
Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials.
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 12 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate
Référence
Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases
, China, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillation
Plouvier, Bertrand; Beatch, Gregory N.; Jung, Grace L.; Zolotoy, Alexander; Sheng, Tao; et al, Journal of Medicinal Chemistry, 2007, 50(12), 2818-2841

Méthode de production 9

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
Référence
Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors
, United States, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  cooled; 2 h, rt
1.2 Solvents: Water ;  rt
Référence
Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase
, United States, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
Référence
Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  16 h, rt
Référence
Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  rt; < 5 °C; 5 h, 25 °C
Référence
Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activity
Wang, Jubo; Li, Tinghan; Zhao, Tengteng; Wu, Tizhi; Liu, Chuang; et al, European Journal of Medicinal Chemistry, 2019, 178, 782-801

Méthode de production 14

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof
, United States, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  25 °C → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
Référence
Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases
, United States, , ,

Méthode de production 16

Conditions de réaction
1.1 Solvents: Dichloromethane ;  20 h, rt
Référence
Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7 - 8
Référence
Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether ,  Water ;  15 min
Référence
Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials.
, United States, , ,

Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials

Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products

Fournisseurs recommandés
atkchemica
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate
CL8393
Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate
A11164
Pureté:99%
Quantité:100g
Prix ($):374.0